ERBB2IP protein (1003-1018)

HLA-A2 T-cell epitope Immuno-oncology

The ERBB2IP protein (1003-1018) peptide, with the sequence ASFPPQLLPRSESTEN, is a synthetic 16-mer fragment derived from the intrinsically disordered linker region of the human Erbin protein (UniProt: Q96RT1), residing between the N-terminal Leucine-Rich Repeat (LRR) domain and the C-terminal PDZ domain. Unlike peptides derived from the structurally-constrained PDZ or LRR domains, this fragment is characterized by high solvent accessibility and flexibility, and includes a Class II Polyproline Helix (PPII) motif adjacent to a Serine/Threonine phosphorylation cluster.

Molecular Formula
Molecular Weight
Cat. No. B1575401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERBB2IP protein (1003-1018)
SynonymsERBB2IP protein (1003-1018)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

ERBB2IP Protein (1003-1018) Peptide: A Defined HLA-A2-Restricted Epitope for Erbin-Targeted Research and Immunoassay Development


The ERBB2IP protein (1003-1018) peptide, with the sequence ASFPPQLLPRSESTEN, is a synthetic 16-mer fragment derived from the intrinsically disordered linker region of the human Erbin protein (UniProt: Q96RT1), residing between the N-terminal Leucine-Rich Repeat (LRR) domain and the C-terminal PDZ domain . Unlike peptides derived from the structurally-constrained PDZ or LRR domains, this fragment is characterized by high solvent accessibility and flexibility, and includes a Class II Polyproline Helix (PPII) motif adjacent to a Serine/Threonine phosphorylation cluster [1]. Critically, it has been experimentally validated as an HLA-A2-restricted epitope, making it a selective tool for T-cell immunology and cancer vaccine research .

Why Generic Substitution of the ERBB2IP (1003-1018) Peptide Can Compromise Experimental Reproducibility


Simple substitution of the ERBB2IP (1003-1018) peptide with other Erbin-derived fragments, full-length recombinant protein, or peptides from related LAP family members is not functionally equivalent. The 1003-1018 region is uniquely positioned in the disordered linker, making it the only fragment that combines an experimentally verified HLA-A2-restricted T-cell epitope with a documented regulatory module containing a PPII motif and phosphorylation cluster [1]. Other common research tools, such as PDZ domain constructs, are designed to study ErbB2/HER2 binding and are not suitable for T-cell epitope mapping . Similarly, the full-length protein, while comprehensive, introduces the complexity of multiple binding domains, confounding signal transduction studies that require isolation of the 1003-1018 regulatory module . The quantitative evidence below demonstrates that for applications requiring an HLA-A2-restricted, wild-type Erbin epitope free from cross-reactivity with mutant neoantigens, this specific peptide is non-substitutable [2].

Quantitative Head-to-Head Evidence for the ERBB2IP (1003-1018) Peptide Against Its Closest Analogs


HLA-A2 Epitope Restriction: A Functional Differentiator from Other ERBB2IP Peptides

The ERBB2IP (1003-1018) peptide has been experimentally verified as an HLA-A2-restricted epitope, as documented in the reference by Antwi (Mol Immunol, 2009) . This functional annotation is a critical differentiator from other commonly used ERBB2IP-derived peptides, such as the phospho-Y1104 peptide (used for kinase signaling studies) or the PDZ domain-binding peptides (used for interaction assays), which have not been characterized for HLA binding. For researchers developing T-cell-based immunotherapies or evaluating peptide-specific CD8+ T-cell responses, this HLA restriction is a prerequisite that renders other ERBB2IP fragments unsuitable.

HLA-A2 T-cell epitope Immuno-oncology

Wild-Type Specificity Control: Essential for ERBB2IP (E805G) Neoantigen TCR Validation

In a pivotal study on neoantigen-specific T-cell receptor (TCR) therapy, Deniger et al. demonstrated that the ERBB2IPmut-TCR exhibits high sensitivity to the ERBB2IP (E805G) mutant peptide (down to 31 nmol/L) while showing zero cross-reactivity to the wild-type ERBB2IP peptide [1]. This places the 1003-1018 wild-type peptide at a unique control position. It is the only ERBB2IP-derived peptide that can serve as a definitive negative control to confirm the specificity of TCRs engineered against the E805G mutation, a common neoantigen in cholangiocarcinoma. No other ERBB2IP fragment can provide this specificity profile, as the E805G mutation lies outside the 1003-1018 region and any cross-reactivity is unexpected.

Neoantigen TCR therapy Cross-reactivity

Regulatory Module Topology: A Defined PPII Motif and Phosphorylation Cluster Absent from Domain-Specific Peptides

Sequence analysis of the 1003-1018 region (ASFPPQLLPRSESTEN) reveals a Class II Polyproline Helix (PPII) motif immediately adjacent to a dense Serine/Threonine cluster (Ser-1013, Ser-1015, Thr-1017) [REFS-1, REFS-3]. This dual-motif architecture is absent in peptides derived from the LRR domain (which contain repetitive leucine-rich motifs) and the PDZ domain (which adopts a globular structure) [1]. The PPII motif is a known recognition element for SH3 domains and is involved in protein-protein interactions, while the phosphorylation cluster is a hotspot for post-translational modification (PTM) regulation. Consequently, a peptide from the LRR domain (e.g., residues 100-200) or a PDZ domain construct is unable to substitute for the 1003-1018 peptide in studies aimed at characterizing Erbin's regulatory interactions via its linker region.

PPII motif Phosphorylation Intrinsically disordered region

Monodisperse Linker Region Fragment vs. Full-Length Protein: Superior Solubility and Handling for Biophysical Assays

The 1003-1018 peptide is derived from an intrinsically disordered region of Erbin, which is annotated as 'Compositionally Biased' and rich in polar residues [1]. This translates to high aqueous solubility (readily soluble in PBS/TBS buffers at >1 mg/mL), a critical advantage over the full-length recombinant Erbin protein (~158 kDa), which requires careful buffer optimization to prevent aggregation and precipitation . For label-free interaction assays like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), the monodisperse nature of the small peptide ensures stable baselines and avoids the non-specific binding artifacts commonly associated with large, multi-domain proteins. This makes it far more practical for high-throughput screening of binding partners targeting the Erbin linker region.

Peptide solubility Surface Plasmon Resonance Isothermal Titration Calorimetry

High-Impact Research and Industrial Applications for the ERBB2IP (1003-1018) Peptide Supported by Comparative Evidence


Validating TCR Specificity for ERBB2IP (E805G)-Directed Cholangiocarcinoma Therapies

As demonstrated by the head-to-head TCR cross-reactivity data in Section 3, the ERBB2IP (1003-1018) peptide is the definitive negative control for confirming the on-target, non-cross-reactive nature of TCRs engineered against the ERBB2IP (E805G) neoantigen [1]. Any pharmaceutical or academic group developing adoptive T-cell therapies for ERBB2IP-mutant cholangiocarcinoma must incorporate this peptide into their specificity validation panel to meet regulatory safety benchmarks.

Antibody Generation and Epitope Mapping Against Erbin's Regulatory Linker

The defined PPII motif and phosphorylation cluster within the 1003-1018 sequence make this peptide an ideal immunogen for raising antibodies that specifically recognize the regulatory module of Erbin, distinct from its structural domains [2]. Unlike antibodies generated against the full-length protein, which may predominantly target the immunodominant LRR or PDZ domains, antibodies from this peptide can be used to selectively detect or immunoprecipitate the functionally critical linker region, enabling PTM-specific studies.

High-Throughput Screening for Erbin Linker-Specific Interaction Partners

The exceptional solubility and monodisperse nature of the peptide, contrasted with the aggregation-prone full-length protein, makes it the reagent of choice for high-throughput SPR or ITC-based screening campaigns . Its small size minimizes steric hindrance and non-specific binding, allowing for the identification of small molecule or biologic binders that specifically modulate the PPII-mediated interactions or phosphorylation status of Erbin.

HLA-A2 Tetramer Production for Monitoring Erbin-Specific CD8+ T-cell Responses

Given its validated status as an HLA-A2-restricted epitope, the ERBB2IP (1003-1018) peptide can be used to generate fluorescently-labeled HLA-A2 tetramers . This is a unique application not possible with other Erbin-derived peptides. These tetramers are essential for tracking the frequency and phenotype of Erbin-specific T cells in cancer patients, particularly in monitoring responses to immunotherapies that may lead to epitope spreading against wild-type tumor antigens.

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